2-Ethynyl-1H-indole
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Overview
Description
2-Ethynyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Ethynyl-1H-indole typically involves the use of transition-metal catalyzed reactions. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . This method involves the reaction of 2-iodoaniline with terminal alkynes in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Chemical Reactions Analysis
Scientific Research Applications
2-Ethynyl-1H-indole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethynyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, including those involved in cell signaling and gene expression . This binding can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
2-Ethynyl-1H-indole can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
1H-Indole-2-carboxylic acid: Used as an intermediate in the synthesis of dyes and pigments.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential for the synthesis of novel compounds .
Properties
IUPAC Name |
2-ethynyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWBXQOYASJNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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